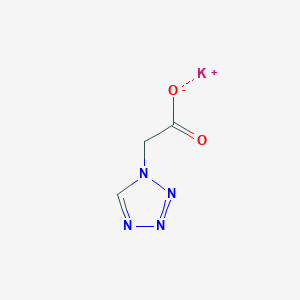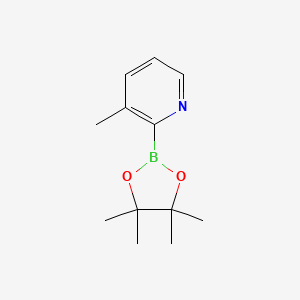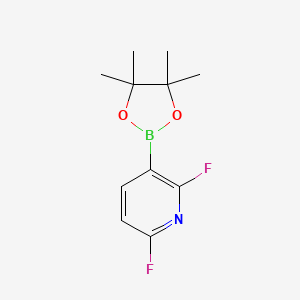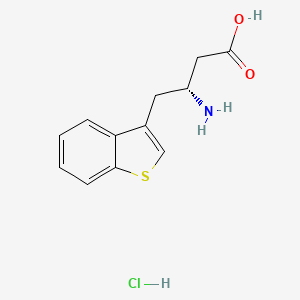
N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide
Übersicht
Beschreibung
N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide (NFMB) is a synthetic compound that has recently been studied for its potential applications in scientific research and laboratory experiments. It is a fluorinated amide derivative of a phenoxy-butanamide, and its molecular weight is approximately 391.5 g/mol. NFMB has been shown to possess a variety of biochemical and physiological effects, and its mechanism of action is currently being studied.
Wissenschaftliche Forschungsanwendungen
N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, and has been shown to have potential applications in the treatment of Alzheimer's disease. N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide has also been studied for its ability to inhibit the growth of certain cancer cells, and has been found to have potential applications in the treatment of certain types of cancers. In addition, N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide has been studied for its potential applications in the treatment of chronic pain, and has been found to be effective in reducing pain in animal models.
Wirkmechanismus
The exact mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide is not yet fully understood. It is believed that N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide binds to acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By binding to this enzyme, N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide is able to inhibit its activity, which results in an increase in the levels of acetylcholine in the brain. This increase in acetylcholine has been shown to have a variety of effects on the body, including increased alertness, improved memory, and increased cognitive function.
Biochemical and Physiological Effects
N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide has also been shown to have anti-inflammatory effects, and has been found to be effective in reducing pain in animal models. In addition, N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide has been found to have potential applications in the treatment of certain types of cancers.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide has a number of advantages for lab experiments. It is relatively easy to synthesize, and the reaction can be performed in aqueous solution at relatively low temperatures. In addition, N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide has a wide range of potential applications in scientific research, and has been found to be effective in reducing pain in animal models. However, N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide also has some limitations. It is a relatively new compound, and its exact mechanism of action is not yet fully understood. In addition, N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide has not been tested in human clinical trials, and its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are a number of potential future directions for N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide research. One potential direction is to further study the mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide, as this could lead to a better understanding of its potential applications in the treatment of various diseases. In addition, further research could be conducted to determine the safety and efficacy of N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide in humans, as this could lead to new therapeutic applications. Finally, additional research could be conducted to explore the potential of N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide as an inhibitor of other enzymes, as this could lead to the development of novel therapeutic agents.
Eigenschaften
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(3-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-3-16(22-13-6-4-5-11(2)9-13)17(21)20-15-10-12(19)7-8-14(15)18/h4-10,16H,3,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSYQCQFTIKVCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1388862.png)
![5,8-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1388863.png)











![3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B1388885.png)